N-(isoquinolin-7-yl)acetamide hydrate
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Overview
Description
N-(isoquinolin-7-yl)acetamide hydrate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This compound is characterized by the presence of an isoquinoline ring system attached to an acetamide group, with a hydrate form indicating the presence of water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoquinolin-7-yl)acetamide hydrate typically involves the reaction of isoquinoline derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through a series of purification steps, including filtration, crystallization, and drying.
Chemical Reactions Analysis
Types of Reactions
N-(isoquinolin-7-yl)acetamide hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted isoquinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(isoquinolin-7-yl)acetamide hydrate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-(isoquinolin-7-yl)acetamide hydrate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar ring structure but lacking the acetamide group.
Quinoline: A structurally related compound with a nitrogen atom in a different position within the ring system.
N-(isoquinolin-1-yl)acetamide: A positional isomer with the acetamide group attached to a different carbon atom on the isoquinoline ring.
Uniqueness
N-(isoquinolin-7-yl)acetamide hydrate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the acetamide group and the hydrate form can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-isoquinolin-7-ylacetamide;hydrate |
InChI |
InChI=1S/C11H10N2O.H2O/c1-8(14)13-11-3-2-9-4-5-12-7-10(9)6-11;/h2-7H,1H3,(H,13,14);1H2 |
InChI Key |
DUWNCCBSCAMZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=CN=C2.O |
Origin of Product |
United States |
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